6-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid
Overview
Description
6-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is a complex organic compound with a unique structure that combines a cyclohexene ring with a thiophene moiety and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the thiophene ring: This can be achieved through a series of reactions involving the cyclization of appropriate precursors.
Introduction of the cyclopropylcarbamoyl group: This step involves the reaction of the thiophene derivative with cyclopropyl isocyanate under controlled conditions.
Attachment of the 4-methylphenyl group: This can be done through a Friedel-Crafts acylation reaction.
Formation of the cyclohexene ring: This involves the cyclization of the intermediate compound under acidic or basic conditions.
Introduction of the carboxylic acid group: This can be achieved through oxidation reactions using common oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Hydrolysis: The amide bonds in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding amines and carboxylic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Hydrolysis: Strong acids (HCl, H2SO4) or bases (NaOH, KOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
6-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 6-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Cetylpyridinium chloride and domiphen bromide: Structurally similar compounds with antimicrobial properties.
Uniqueness
6-{[3-(Cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to its combination of a cyclohexene ring, thiophene moiety, and various functional groups. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Properties
IUPAC Name |
6-[[3-(cyclopropylcarbamoyl)-4-(4-methylphenyl)thiophen-2-yl]carbamoyl]cyclohex-3-ene-1-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S/c1-13-6-8-14(9-7-13)18-12-30-22(19(18)21(27)24-15-10-11-15)25-20(26)16-4-2-3-5-17(16)23(28)29/h2-3,6-9,12,15-17H,4-5,10-11H2,1H3,(H,24,27)(H,25,26)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VARVAZSUPMVEOI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC(=C2C(=O)NC3CC3)NC(=O)C4CC=CCC4C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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